molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1

Bis[(3-bromophenyl)methyl]mercury

Cat. No.: B14731800
CAS No.: 10507-40-1
M. Wt: 540.64 g/mol
InChI Key: IETVIBNQVBLXQO-UHFFFAOYSA-N
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Description

Bis[(3-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 3-bromophenyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenyl)methylmercury
  • Bis(4-bromophenyl)methylmercury
  • Bis(2-bromophenyl)methylmercury

Comparison

Bis[(3-bromophenyl)methyl]mercury is unique due to the position of the bromine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to bis(phenyl)methylmercury, the presence of bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions. Additionally, the specific arrangement of bromine atoms in this compound may affect its interactions with biological molecules, potentially altering its toxicity and biological activity .

Properties

CAS No.

10507-40-1

Molecular Formula

C14H12Br2Hg

Molecular Weight

540.64 g/mol

IUPAC Name

bis[(3-bromophenyl)methyl]mercury

InChI

InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2;

InChI Key

IETVIBNQVBLXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br

Origin of Product

United States

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